![molecular formula C9H9BrFN3 B567410 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole CAS No. 1345471-93-3](/img/structure/B567410.png)
5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole
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Overview
Description
5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole is a chemical compound with the molecular formula C9H9BrFN3 . It has a molecular weight of 258.09 . This compound is used in various research and development applications .
Molecular Structure Analysis
The InChI code for 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole is 1S/C9H9BrFN3/c1-5(2)14-9-4-7(11)6(10)3-8(9)12-13-14/h3-5H,1-2H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Photoreactions and Organic Synthesis
One study explored the photoreactions of benzotriazoles, including derivatives similar to 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole. The research found that irradiation in different solvents leads to various products, including aminophenols and N-methylaniline derivatives, suggesting the potential for creating complex organic molecules through photoreactive pathways (Märky, Schmid, & Hansen, 1979). Another study demonstrated the synthesis of novel derivatives with potential anti-inflammatory and antimicrobial activities, indicating the broad utility of such compounds in pharmaceutical research (Rathod, Gaikwad, Gaikwad, & Jadhav, 2008).
Antimicrobial Evaluation
Research on the synthesis and characterization of novel 1H-1,2,3-triazole carrying benzothiazoles and fluorinated-1,2,4-triazole conjugates revealed antimicrobial activity against various bacterial and fungal strains. This study underscores the potential of 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole derivatives in developing new antimicrobial agents (Rezki & Aouad, 2017).
Optoelectronic Semiconductors
A significant application is found in the synthesis and implementation of benzo[d][1,2,3]thiadiazole and its fluorinated derivatives in semiconducting polymers for optoelectronics. The study highlights the use of similar fluorinated compounds for high-performance optoelectronic devices, such as transistors and solar cells, showcasing the relevance of such chemicals in advanced material science (Chen et al., 2016).
Antitumor and Antiproliferative Agents
Fluorinated benzothiazoles have been investigated for their potent cytotoxic activities in vitro, particularly against various cancer cell lines. Such studies reveal the therapeutic potential of 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole derivatives as antitumor agents, providing a foundation for pharmaceutical development (Hutchinson et al., 2001).
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-6-fluoro-1-isopropyl-1,2,3-benzotriazole are currently unknown
Mode of Action
Benzotriazole derivatives are known to interact with their targets via electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
properties
IUPAC Name |
5-bromo-6-fluoro-1-propan-2-ylbenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN3/c1-5(2)14-9-4-7(11)6(10)3-8(9)12-13-14/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWBVPJNIOOHIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC(=C(C=C2N=N1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718353 |
Source
|
Record name | 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1345471-93-3 |
Source
|
Record name | 1H-Benzotriazole, 5-bromo-6-fluoro-1-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-fluoro-1-(propan-2-yl)-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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